

# (S)-3-Phenylmorpholine: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Phenylmorpholine

Cat. No.: B1352888

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This technical guide provides an in-depth overview of (S)-**3-Phenylmorpholine**, a chiral molecule of interest in medicinal chemistry and drug discovery. The document consolidates key chemical data, synthesis methodologies, and biological context for researchers, scientists, and drug development professionals.

## Core Compound Information

(S)-**3-Phenylmorpholine** is a phenylmorpholine derivative with a specific stereochemistry that is crucial for its biological activity and application as a chiral building block in the synthesis of pharmaceuticals.

Parameter	Value	Source
CAS Number	914299-79-9	[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	[1]
Molecular Weight	163.22 g/mol	[1]
Description	Used as a chiral building block in the development of central nervous system agents and serotonin receptor modulators.	[2]
Storage	2-8°C, protect from light.	[1][2]

## Molecular Structure

The structure of (S)-**3-Phenylmorpholine** features a morpholine ring with a phenyl group attached at the third position in the (S) configuration.

Chemical Identifiers:

- SMILES: C1=CC=C([C@H]2COCCN2)C=C1[1]
- InChI: InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1

## Synthesis Methodologies

While a specific, detailed experimental protocol for the enantioselective synthesis of (S)-**3-Phenylmorpholine** is not readily available in the public domain, general methods for the synthesis of substituted phenylmorpholine compounds have been described. One common approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base.

A representative, non-enantioselective synthesis of a substituted N-phenylmorpholine is provided below to illustrate the general chemistry. It is important to note that this protocol would require significant adaptation, likely involving a chiral starting material or a chiral catalyst, to achieve the desired (S)-enantiomer of **3-phenylmorpholine**.

### General Experimental Protocol for a Substituted N-Phenylmorpholine:

- **Reaction Setup:** A mixture of the appropriately substituted aniline, an excess of 2-chloroethyl ether, and a suitable base (e.g., triethylamine) is prepared. The reaction can be carried out with or without a solvent.[3]
- **Heating:** The reaction mixture is heated to a temperature typically ranging from 130-180°C. [3]
- **Monitoring:** The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).[3]
- **Workup:** Upon completion, the reaction mixture is cooled, and the solvent (if used) is removed under reduced pressure. The residue is then typically partitioned between water and an organic solvent (e.g., ethyl acetate).[3]
- **Purification:** The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product may be further purified by techniques such as crystallization or column chromatography to yield the desired phenylmorpholine derivative.[3]

## Biological Context and Activity

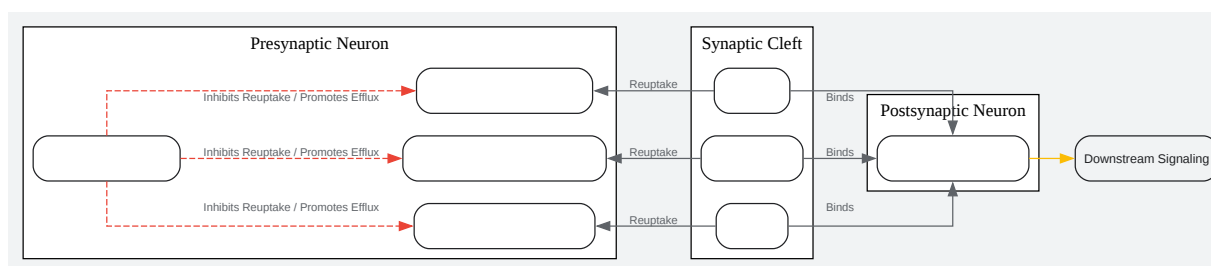
Substituted phenylmorpholines are a class of compounds known for their psychoactive properties, often acting as monoamine neurotransmitter releasing agents and/or reuptake inhibitors. These compounds have been investigated for a range of therapeutic applications, including as anorectics and for the treatment of ADHD.

The biological activity of phenylmorpholine derivatives is highly dependent on their substitution pattern and stereochemistry. For instance, 2-phenylmorpholine is a potent norepinephrine and dopamine releasing agent.[4] The introduction of a methyl group at the 3-position, as in phenmetrazine (3-methyl-2-phenylmorpholine), also results in a potent psychostimulant.[5]

While specific quantitative data for the biological activity of (S)-**3-Phenylmorpholine** is not widely published, it is plausible that it interacts with monoamine transporters (DAT, NET, SERT) due to its structural similarity to other active phenylmorpholines. The (S)-stereochemistry is expected to play a critical role in its binding affinity and functional activity at these targets.

### Hypothesized Signaling Pathway:

Based on the known mechanism of action of related phenylmorpholine compounds, (S)-**3-Phenylmorpholine** is hypothesized to act as a monoamine transporter ligand. This interaction would lead to an increase in the extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby modulating downstream signaling pathways.



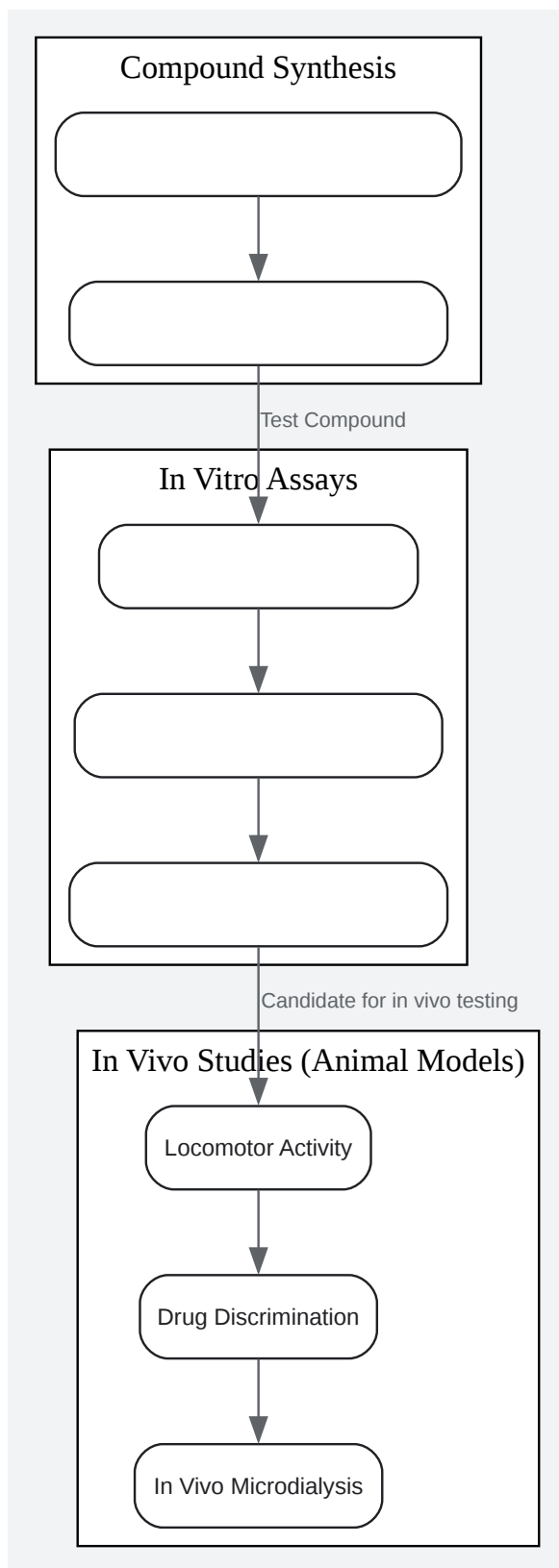
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Caption: Hypothesized interaction of (S)-**3-Phenylmorpholine** with monoamine transporters.

## Experimental Workflows

The investigation of novel phenylmorpholine derivatives like (S)-**3-Phenylmorpholine** typically involves a series of in vitro and in vivo assays to characterize their pharmacological profile.

### Typical Experimental Workflow for Pharmacological Characterization:



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Caption: A general experimental workflow for characterizing novel phenylmorpholine compounds.

## Conclusion

(S)-**3-Phenylmorpholine** represents a valuable chiral scaffold for the development of novel therapeutics targeting the central nervous system. Its structural relationship to known monoamine transporter ligands suggests a similar mechanism of action, although further detailed pharmacological studies are required to fully elucidate its specific biological profile. The synthetic methodologies outlined provide a general framework for its preparation, which can be adapted for enantioselective synthesis. This technical guide serves as a foundational resource for researchers interested in exploring the potential of (S)-**3-Phenylmorpholine** and its derivatives in drug discovery.

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